6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine

Description

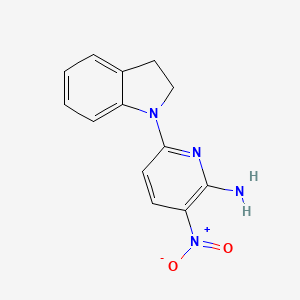

6-(2,3-Dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group (-NO₂) at position 3, an amine (-NH₂) at position 2, and a 2,3-dihydroindole (indoline) substituent at position 6. Indoline, a partially saturated bicyclic structure (C₈H₉N), is prevalent in bioactive compounds due to its dual aromatic and aliphatic character, which influences solubility and binding interactions . The molecular formula of the compound is C₁₃H₁₂N₄O₂, with a molecular weight of 260.26 g/mol.

Properties

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c14-13-11(17(18)19)5-6-12(15-13)16-8-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQIILXDAGZWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=C(C=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The final step involves coupling the indole derivative with a pyridine precursor under suitable conditions .

Chemical Reactions Analysis

6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Nitropyridin-2-amine Derivatives

Key Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br in compound 14) increase electrophilicity at the pyridine ring, facilitating nucleophilic substitutions . Bulky substituents (e.g., 4-methylpiperazin-1-yl in 24b) may sterically hinder reactions but improve solubility via basic nitrogen atoms .

Physicochemical Properties :

- The indoline substituent in the target compound balances lipophilicity (logP ~2.1) and aromaticity, making it suitable for drug design .

- Morpholine and piperazine derivatives exhibit higher solubility in polar solvents due to their hydrogen-bonding capabilities .

Biological Relevance :

Biological Activity

6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine is a compound that integrates indole and pyridine structures, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, anticancer activity, and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N4O2, with a molecular weight of 256.265 g/mol. The compound features a nitro group that significantly influences its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Nitro Group Reduction : The nitro group can undergo enzymatic reduction, forming reactive intermediates that interact with cellular components, which may lead to cytotoxic effects or modulation of signaling pathways .

- Receptor Binding : The indole moiety has the potential to bind to various receptors and enzymes, modulating their activity and influencing biological responses.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole structures have been shown to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .

2. Neuroprotective Effects

The compound is being investigated for its neuroprotective properties. It has been suggested that derivatives of 2,3-dihydroindoles can serve as precursors for synthesizing neuroprotective agents similar to melatonin. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The presence of the nitro group enhances binding affinity to these enzymes .

Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds:

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AChE Inhibition | Not specified | |

| Indole Derivative X | Anticancer | 25.5 | |

| Indole Derivative Y | Neuroprotection | Not specified |

In one study focusing on AChE inhibition, a related compound exhibited an IC50 value significantly lower than that of standard inhibitors like donepezil, suggesting potential for further development in treating cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.